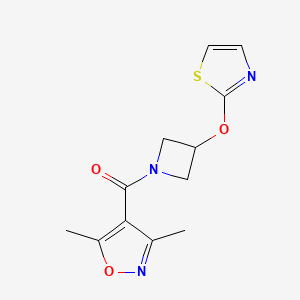

(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

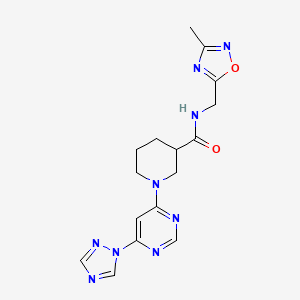

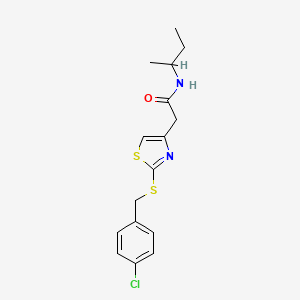

“(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a heterocyclic compound of interest in both industry and scientific research. It has been studied for its potential in cancer therapy, particularly in the treatment of TNBC .

Synthesis Analysis

This compound has been synthesized as part of a study that designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The structure of this compound has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against BRD4 . Notably, compound DDT26, a derivative of this compound, exhibited the most potent inhibitory effect on BRD4 .Scientific Research Applications

Synthesis and Chemical Properties

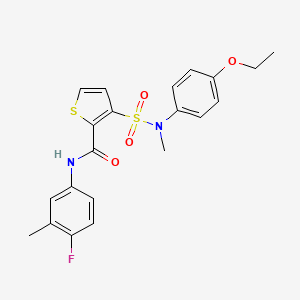

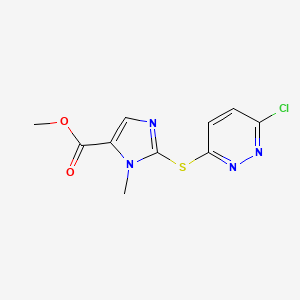

Research in organic synthesis often focuses on the development of novel compounds with potential applications in drug discovery and material science. Compounds with structural features similar to "(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" are synthesized to explore their chemical reactivity, pharmacological potential, and as intermediates in the synthesis of more complex molecules. For example, studies have demonstrated the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for creating pharmacologically active compounds (Mistry & Desai, 2006).

Pharmacological Evaluation

The biological activities of synthesized compounds, such as antibacterial, antifungal, and anticonvulsant properties, are a significant area of interest. For instance, novel synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activity, indicating the potential for developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anticancer and Antimicrobial Potential

Research into the anticancer and antimicrobial potential of new compounds is crucial for discovering novel treatments. Studies on novel pyrazole derivatives, for example, have highlighted their promising in vitro antimicrobial and anticancer activity, suggesting these compounds as potential leads for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Material Science Applications

The development of new materials with specific chemical and physical properties is another application area. Silver complexes based on novel organic ligands have shown significant antitumor activity, providing insights into the design of new chemotherapeutic tools relevant to cancer management (Pellei et al., 2023).

Mechanistic Studies and Molecular Modeling

Understanding the mechanisms of action and the molecular modeling of compounds provides deeper insights into their potential uses. For instance, the synthesis and biological evaluation of novel chemical entities for the inhibition of monoamine oxidases offer valuable information for treating neurodegenerative disorders (Abbas et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

One derivative, ddt26, has been shown to exhibit a potent inhibitory effect on brd4 . This suggests that the compound may interact with its targets, such as BRD4, leading to changes in gene transcription and cell cycle regulation .

Biochemical Pathways

Given its potential interaction with brd4, it may influence pathways related to gene transcription and cell cycle regulation .

Result of Action

The derivative ddt26 has demonstrated significant anti-proliferative activity against both tnbc cell lines and mcf-7 cells . This suggests that the compound may have similar effects, potentially inhibiting cell proliferation in certain cancer types .

properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-10(8(2)18-14-7)11(16)15-5-9(6-15)17-12-13-3-4-19-12/h3-4,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPRMISHBVPMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)

![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)

![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)

![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)